
ダビガトランエテキセレートN-オキシド内部塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabigatran Etexilate N-Oxide Inner Salt is a biochemical compound used primarily in research settings. It is a derivative of Dabigatran Etexilate, which is an oral prodrug of Dabigatran, a selective, reversible, competitive, direct thrombin inhibitor . This compound is known for its anticoagulant properties and is used in the prevention and treatment of venous thromboembolic events .
科学的研究の応用
Pharmacological Properties
Dabigatran etexilate N-oxide inner salt functions as a direct thrombin inhibitor, which is crucial for preventing and treating thromboembolic events. It is particularly effective in managing conditions such as:
- Atrial Fibrillation : Reducing the risk of stroke and systemic embolism.
- Deep Venous Thrombosis (DVT) : Treatment and prevention of recurrent DVT.
- Pulmonary Embolism (PE) : Treatment following initial therapy with parenteral anticoagulants.
The pharmacokinetics of dabigatran etexilate demonstrate rapid absorption and peak plasma concentrations within 2-3 hours post-ingestion, with a half-life ranging from 12 to 14 hours. Importantly, it does not require routine coagulation monitoring, making it a convenient option for patients .
Stability and Solubility Enhancements
One of the challenges associated with dabigatran etexilate is its pH-dependent solubility, which can affect its bioavailability. Recent studies have focused on improving the solubility and stability of dabigatran through co-crystallization techniques. For instance, novel pharmaceutical co-crystals have been developed that incorporate leucine as a co-former, resulting in enhanced solubility and stability profiles .
Table 1: Comparison of Solubility Profiles
Formulation Type | Solubility (mg/ml) | Stability Issues |
---|---|---|
Dabigatran Etexilate Mesylate | 1.8 | Toxic degradation products |
Co-crystal with Leucine | Improved | Enhanced stability |
Clinical Applications and Case Studies
Dabigatran etexilate N-oxide inner salt has been evaluated in various clinical settings, demonstrating efficacy in preventing thromboembolic events:
- Atrial Fibrillation :
- Venous Thromboembolism :
Table 2: Clinical Trial Outcomes
Trial Name | Patient Population | Treatment Duration | Efficacy Rate (%) | Adverse Events (%) |
---|---|---|---|---|
RE-LY | Atrial Fibrillation | Up to 3 years | Higher than warfarin | 21% |
RE-COVER | Acute DVT/PE | Up to 6 months | Comparable to enoxaparin | 14% |
RE-MEDY | Recurrent DVT/PE prevention | Up to 36 months | Effective | 15% |
作用機序
Target of Action
Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .
Mode of Action
Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Biochemical Pathways
The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .
Pharmacokinetics
Dabigatran Etexilate N-Oxide Inner Salt is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Result of Action
The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .
Action Environment
The action, efficacy, and stability of Dabigatran Etexilate N-Oxide Inner Salt can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .
生化学分析
Biochemical Properties
Dabigatran Etexilate N-Oxide Inner Salt is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Dabigatran directly inhibits the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant .
Cellular Effects
Dabigatran Etexilate N-Oxide Inner Salt has been shown to induce cytotoxicity in rat gastric epithelial cells via mitochondrial reactive oxygen species production . This suggests that the compound can influence cell function and potentially impact cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of Dabigatran Etexilate N-Oxide Inner Salt involves its conversion to the active form, dabigatran, by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin .
Temporal Effects in Laboratory Settings
In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of Dabigatran Etexilate N-Oxide Inner Salt . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Metabolic Pathways
Dabigatran Etexilate N-Oxide Inner Salt is rapidly hydrolyzed by nonspecific, ubiquitous esterases to the active form, dabigatran, via 2 intermediate metabolites . Dabigatran is not metabolized by cytochrome P450 isoenzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran Etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with bromobenzene, which undergoes nitration to form nitrobromobenzene. This intermediate is then subjected to cyanation to produce cyanobenzene. The Pinner reaction is used to convert cyanobenzene into an imidate, which is then esterified to form an ester derivative. Reduction and alkylation steps follow to yield the final product .
Industrial Production Methods
Industrial production of Dabigatran Etexilate often involves improved processes to enhance yield and purity. One such method includes the condensation of 4-aminobenzamidine with hexyl chloroformate to form N-n-hexyl-4-aminobenzamidine-carbamate. This intermediate is then condensed with acetic acid derivatives to produce the final compound .
化学反応の分析
Types of Reactions
Dabigatran Etexilate N-Oxide Inner Salt undergoes various chemical reactions, including:
Oxidation: Conversion of Dabigatran Etexilate to its N-oxide form.
Reduction: Reduction of nitro groups to amines during synthesis.
Substitution: Halogen substitution reactions during the initial steps of synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates like nitrobromobenzene, cyanobenzene, and the final Dabigatran Etexilate N-Oxide Inner Salt .
類似化合物との比較
Similar Compounds
Warfarin: Another anticoagulant that works by inhibiting vitamin K-dependent clotting factors.
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Apixaban: Another direct factor Xa inhibitor with similar applications.
Uniqueness
Dabigatran Etexilate N-Oxide Inner Salt is unique due to its direct inhibition of thrombin, offering a predictable pharmacokinetic profile without the need for routine monitoring, unlike Warfarin . Its reversible binding also provides an advantage in managing bleeding risks .
生物活性
Dabigatran etexilate N-oxide inner salt is a prodrug that is converted in the body to dabigatran, a potent direct thrombin inhibitor. This compound plays a significant role in anticoagulation therapy, particularly for preventing thromboembolic events. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and research findings.
Dabigatran etexilate N-oxide inner salt is hydrolyzed to dabigatran by plasma and hepatic esterases. Dabigatran then acts as a reversible inhibitor of thrombin, which is crucial in the coagulation cascade. By inhibiting both free and fibrin-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation and the risk of thromboembolic events such as stroke and deep vein thrombosis (DVT) .
Pharmacokinetics
The pharmacokinetic profile of dabigatran etexilate N-oxide inner salt indicates rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Approximately 6.5% |
Peak Plasma Concentration (Tmax) | ~2 hours post-administration |
Half-life | 12-17 hours |
Renal Excretion | Predominantly excreted via kidneys |
The drug's absorption can be significantly affected by the gastric pH; thus, patients on proton-pump inhibitors may experience reduced bioavailability .
In Vitro Studies
Research has shown that dabigatran effectively inhibits thrombin-induced platelet aggregation and has a cytotoxic effect on certain cell types. Notably, it has been observed to induce cytotoxicity in rat gastric epithelial cells through the production of mitochondrial reactive oxygen species .
Clinical Trials
The efficacy and safety of dabigatran etexilate have been extensively evaluated in clinical trials. Key findings from major studies include:
- RE-LY Trial : In patients with atrial fibrillation, dabigatran significantly reduced the risk of stroke compared to warfarin, with an incidence of major bleeding events at approximately 14% .
- RE-COVER Trials : In patients treated for DVT or pulmonary embolism (PE), 14% experienced adverse reactions, predominantly bleeding .
Case Studies
- Case Study on Atrial Fibrillation : A cohort study involving 12,042 patients demonstrated that dabigatran etexilate effectively reduced stroke risk with comparable safety profiles to warfarin .
- Post-Surgical Outcomes : In patients undergoing major orthopedic surgery, dabigatran was associated with a lower incidence of venous thromboembolism compared to traditional anticoagulants like enoxaparin .
Adverse Effects
Bleeding remains the most significant adverse effect associated with dabigatran therapy. The incidence rates vary based on the indication but generally hover around 14-19% across different studies. Major bleeding events were reported at rates similar to those seen with other anticoagulants .
特性
CAS番号 |
1381757-44-3 |
---|---|
分子式 |
C34H41N7O6 |
分子量 |
643.73 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。